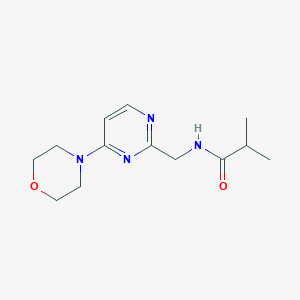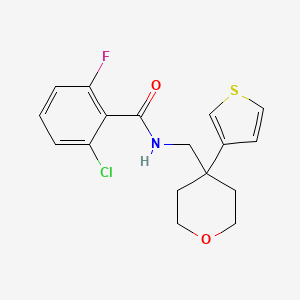
2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzamide Core: : The starting material, 2-chloro-6-fluorobenzoyl chloride, is reacted with an amine derivative to form the benzamide core. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
-
Introduction of the Pyran Ring: : The tetrahydro-2H-pyran ring is introduced via a nucleophilic substitution reaction. The thiophen-3-yl group is then attached to the pyran ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
-
Final Assembly: : The final step involves the coupling of the pyran-thiophene moiety with the benzamide core under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The chlorine atom on the benzene ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can serve as a building block for more complex molecules. Its functional groups allow for further derivatization and exploration of new chemical entities.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be a lead compound for drug development. Its unique structure might interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the materials science industry, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorine and chlorine atoms could enhance binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of the thiophene-pyran moiety.
2-chloro-6-fluoro-N-(4-methylbenzyl)benzamide: Similar structure but with a simpler benzyl group.
Uniqueness
The unique combination of the thiophene and tetrahydro-2H-pyran rings in 2-chloro-6-fluoro-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide provides distinct electronic and steric properties, potentially leading to unique biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-13-2-1-3-14(19)15(13)16(21)20-11-17(5-7-22-8-6-17)12-4-9-23-10-12/h1-4,9-10H,5-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRKZPIMLVITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
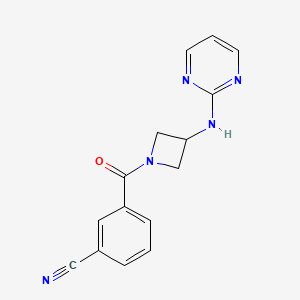
![N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2424249.png)

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)
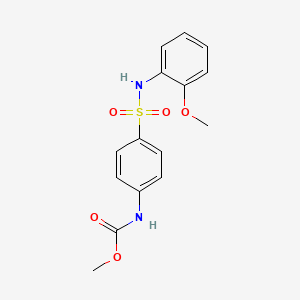
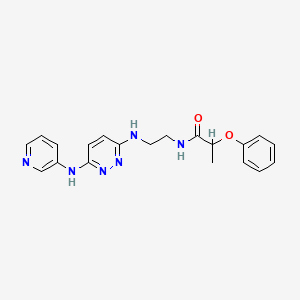
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2424258.png)
![12-(2,5-dimethoxybenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2424259.png)
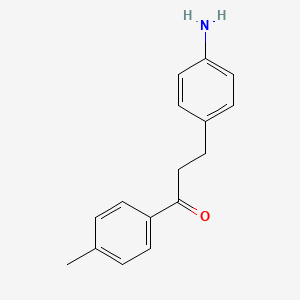
![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)
